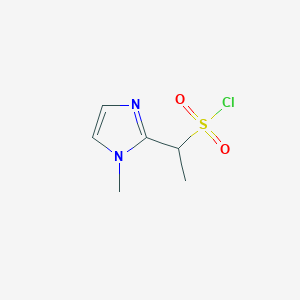
1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a sulfonyl chloride group attached to an ethanesulfonyl chain, which is further connected to a methyl-substituted imidazole ring
Preparation Methods
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Chloride Group: The ethanesulfonyl chloride moiety can be introduced through the reaction of the imidazole derivative with chlorosulfonic acid under controlled conditions.
Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product. This can include the use of advanced catalytic systems and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation and nucleophiles like amines for substitution reactions. The major products formed from these reactions are typically sulfonamide and sulfonate derivatives, which have various applications in medicinal chemistry and material science.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride has several scientific research applications:
Organic Synthesis:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of functional materials, including polymers and coatings, due to its ability to introduce sulfonyl groups that enhance material properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The imidazole ring can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)ethanesulfonyl chloride can be compared with other imidazole derivatives, such as:
1-(1-methyl-1H-imidazol-2-yl)ethanone: This compound lacks the sulfonyl chloride group and is primarily used in proteomics research.
1-(1-methyl-1H-imidazol-2-yl)methanamine: This derivative contains an amine group instead of a sulfonyl chloride group and is used in various chemical syntheses.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and applications compared to other imidazole derivatives.
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(12(7,10)11)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChI Key |
WUYQDFBMBISHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















